1-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine
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Overview
Description
1-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine is a compound that features a piperazine ring substituted with a fluorophenyl group and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine typically involves a multi-step process. One common method includes the following steps:
Formation of the Fluorophenyl Intermediate: The starting material, 2-fluoro-4-bromophenyl, undergoes a palladium-catalyzed cross-coupling reaction with bis(pinacolato)diboron to form 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl.
Piperazine Substitution: The intermediate is then reacted with piperazine under suitable conditions, such as in the presence of a base like potassium carbonate, to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Coupling Reactions: The boronic ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Substitution Reactions: Products include derivatives where the fluorine atom is replaced by the nucleophile.
Coupling Reactions: Products include biaryl compounds formed by the coupling of the boronic ester with aryl halides.
Scientific Research Applications
1-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s structure makes it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor ligands.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The boronic ester group can interact with biological molecules, potentially inhibiting enzyme activity by forming reversible covalent bonds with active site residues.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar in structure but contains a pyridine ring instead of a piperazine ring.
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Contains a benzoate ester instead of a piperazine ring.
Uniqueness
1-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine is unique due to the presence of both a piperazine ring and a boronic ester group, which allows it to participate in a variety of chemical reactions and makes it a versatile building block in organic synthesis and drug development.
Properties
Molecular Formula |
C16H24BFN2O2 |
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Molecular Weight |
306.2 g/mol |
IUPAC Name |
1-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine |
InChI |
InChI=1S/C16H24BFN2O2/c1-15(2)16(3,4)22-17(21-15)12-5-6-14(13(18)11-12)20-9-7-19-8-10-20/h5-6,11,19H,7-10H2,1-4H3 |
InChI Key |
LYBIWGMJUUTZEM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N3CCNCC3)F |
Origin of Product |
United States |
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